Phenyl(pyridin-2-yl)methanamine
Overview
Description
Phenyl(pyridin-2-yl)methanamine is a chemical compound with the linear formula C12H12N2 . It is also known by other names such as 1-Phenyl-1-pyridin-2-ylmethanamine and alpha-(2-pyridyl)benzylamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2
. The molecular weight is 184.24 g/mol . Chemical Reactions Analysis
This compound has been used in the catalytic transfer hydrogenation of carbonyl compounds, allowing easy synthesis of alcohols under mild conditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Catalytic Applications
- Synthesis of Palladacycles: Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown promising results in catalytic applications with good activity and selectivity, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity and Imaging: Phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine has been used in forming Iron(III) complexes that show photocytotoxic properties. These complexes are notable for their ability to induce apoptosis and generate reactive oxygen species in red light, making them potential candidates for cellular imaging and cancer therapy (Basu et al., 2014).
Antiosteoclast Activity
- Antiosteoclast Activity: The compound has been involved in the synthesis of boronates showing moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in the treatment of conditions affecting bone density and health (G. S. Reddy et al., 2012).
DNA Interaction and Photocytotoxicity
- DNA Interaction Studies: Studies have shown that iron(III) complexes of phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine interact favorably with DNA. Their photocytotoxic properties in red light make them potential agents for cancer therapy (Basu et al., 2015).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes for Anticancer Activity: The compound has been employed in synthesizing palladium and platinum complexes. These complexes have shown significant anticancer activity, suggesting potential in cancer treatment (Mbugua et al., 2020).
Anion Detection in Aqueous Solution
- **Anion Detection:** A tri-(2-picolyl) amine-modified triarylborane derivative was synthesized using the compound. This new material can distinguish between cyanide and fluoride anions in aqueous solution, displaying different fluorogenic responses, which is significant for environmental monitoring and chemical sensing applications (Zhang et al., 2019).
Chiral Compound Synthesis
- Chiral Compound Synthesis: The compound has been used in the synthesis of (indol-2-yl)methanamines, which are closely related to tetrahydro-β-carbolines, a key feature in many natural and pharmaceutical compounds. This highlights its utility in the synthesis of complex, biologically active molecules (Lood et al., 2015).
Solar Cell Performance Enhancement
- Enhancing Solar Cell Performance: The compound has been utilized in synthesizing pyridine-anchor co-adsorbents. These have been used in combination with a ruthenium complex to enhance the performance of dye-sensitized solar cells, indicating its potential in renewable energy technologies (Wei et al., 2015).
Metal-Dependent Cytotoxic Behavior
- Metal-Dependent Cytotoxic Behavior: Research has shown that coordination compounds with phenyl(pyridin-2-yl)methanamine demonstrate metal-dependent cytotoxic behavior. This property is significant in the development of metal-based therapeutics and understanding the role of metal ions in biological systems (Grau et al., 2018).
Fluorescence Studies
- Fluorescence Studies and Material Synthesis: The compound has been used in synthesizing derivatives that exhibit remarkable Stokes' shift and fluorescence properties. This has implications for the development of new luminescent materials for various applications, including in optical devices and sensors (Volpi et al., 2017).
Mechanism of Action
Mode of Action
It has been suggested that it may play a role in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This process involves the use of hypervalent iodine in combination with a catalytic amount of TEMPO as an oxidizing agent .
Biochemical Pathways
It is known that the compound can participate in oxidation reactions, which are fundamental transformations in synthetic organic chemistry . These reactions can lead to the production of various synthetic intermediates, such as imines, nitriles, oximes, and amides .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.92, indicating moderate lipophilicity .
Result of Action
It is known that the compound can participate in oxidation reactions, leading to the production of various synthetic intermediates .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl(pyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZXIOBOOEPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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